molecular formula C22H17FN2O B11526096 3-(3,4-dimethylphenyl)-2-(2-fluorophenyl)quinazolin-4(3H)-one

3-(3,4-dimethylphenyl)-2-(2-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B11526096
M. Wt: 344.4 g/mol
InChI Key: QVWQOUHHTCAFPB-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLPHENYL)-2-(2-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethylphenyl and fluorophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLPHENYL)-2-(2-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the dimethylphenyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods are optimized to minimize waste and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLPHENYL)-2-(2-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.

    Substitution: The dimethylphenyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a wide range of new substituents to the compound.

Scientific Research Applications

3-(3,4-DIMETHYLPHENYL)-2-(2-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-2-(2-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-DIMETHYLPHENYL)-2-(2-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives with different substituents. Examples include:

  • 2-(2-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 3-(3,4-DIMETHYLPHENYL)-2-(4-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 3-(3,4-DIMETHYLPHENYL)-2-(2-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of substituents, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C22H17FN2O

Molecular Weight

344.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-(2-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C22H17FN2O/c1-14-11-12-16(13-15(14)2)25-21(17-7-3-5-9-19(17)23)24-20-10-6-4-8-18(20)22(25)26/h3-13H,1-2H3

InChI Key

QVWQOUHHTCAFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F)C

Origin of Product

United States

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